molecular formula C17H19N3O5 B6078561 BENZYL 2-[5-MORPHOLINO-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]ACETATE

BENZYL 2-[5-MORPHOLINO-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]ACETATE

Cat. No.: B6078561
M. Wt: 345.3 g/mol
InChI Key: GDRBBDQSZXUJFZ-UHFFFAOYSA-N
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Description

BENZYL 2-[5-MORPHOLINO-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]ACETATE is a complex organic compound with a unique structure that combines a benzyl group, a morpholino group, and a pyrimidinyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL 2-[5-MORPHOLINO-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]ACETATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrimidinyl core: This can be achieved through the condensation of urea with an appropriate β-dicarbonyl compound under acidic conditions.

    Introduction of the morpholino group: This step involves the nucleophilic substitution of a halogenated pyrimidine derivative with morpholine.

    Acetylation: The resulting intermediate is then acetylated using acetic anhydride.

    Benzylation: Finally, the compound is benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

BENZYL 2-[5-MORPHOLINO-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and morpholino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the benzyl and morpholino groups.

    Reduction: Reduced forms of the pyrimidinyl core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

BENZYL 2-[5-MORPHOLINO-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]ACETATE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of BENZYL 2-[5-MORPHOLINO-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    BENZYL 2-[5-MORPHOLINO-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]ACETATE: is similar to other pyrimidinyl derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholino group enhances its solubility and bioavailability, while the benzyl group contributes to its binding affinity to certain molecular targets.

Properties

IUPAC Name

benzyl 2-(5-morpholin-4-yl-2,4-dioxopyrimidin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5/c21-15(25-12-13-4-2-1-3-5-13)11-20-10-14(16(22)18-17(20)23)19-6-8-24-9-7-19/h1-5,10H,6-9,11-12H2,(H,18,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRBBDQSZXUJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CN(C(=O)NC2=O)CC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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